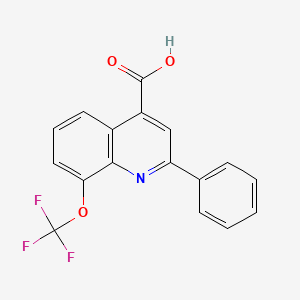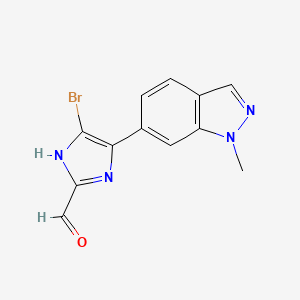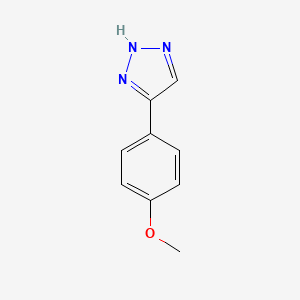
3-(4-Bromo-3-(trifluoromethyl)phenyl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD23607450 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD23607450 typically involves a series of well-defined chemical reactions. The process begins with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. Common synthetic routes include nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD23607450 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. The use of automated systems and real-time monitoring ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
MFCD23607450 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
The reactions involving MFCD23607450 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
MFCD23607450 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: MFCD23607450 is used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of MFCD23607450 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
MFCD23607450 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as MFCD23607451 and MFCD23607452.
Uniqueness: MFCD23607450 may exhibit unique reactivity, stability, or biological activity compared to its analogs, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C10H6BrF3N2O |
|---|---|
Peso molecular |
307.07 g/mol |
Nombre IUPAC |
3-[4-bromo-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H6BrF3N2O/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8/h1-4H,15H2 |
Clave InChI |
IFFUVUHFSHOCID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NOC(=C2)N)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


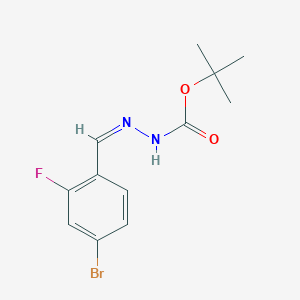
![2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)
![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)
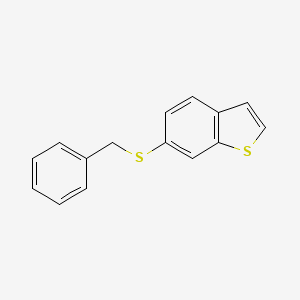
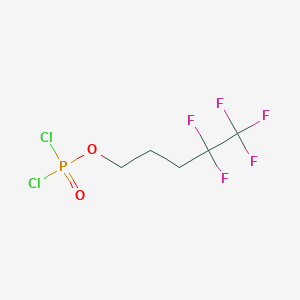
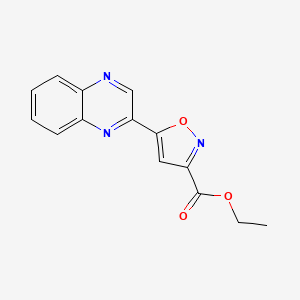
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
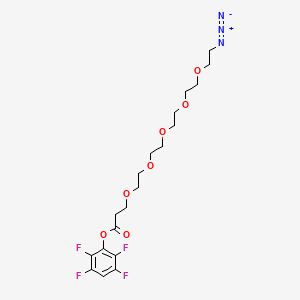
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)
